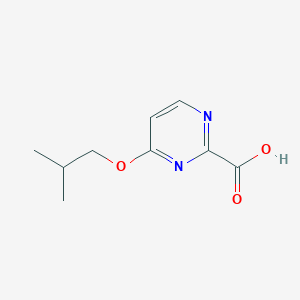
4-Isobutoxypyrimidine-2-carboxylic acid
Vue d'ensemble
Description
4-Isobutoxypyrimidine-2-carboxylic acid (IBPC) is a pyrimidine derivative. It has a molecular formula of C9H12N2O3 and a molecular weight of 196.2 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring with an isobutoxy group at the 4-position and a carboxylic acid group at the 2-position .Physical And Chemical Properties Analysis
The physical and chemical properties of carboxylic acids can provide some insight into those of this compound. Carboxylic acids are polar molecules due to the presence of the carbonyl and hydroxyl groups. They can form hydrogen bonds, which gives them relatively high boiling points .Applications De Recherche Scientifique
Active Site Inhibitors Development
4-Isobutoxypyrimidine-2-carboxylic acid derivatives, such as 5,6-Dihydroxypyrimidine-4-carboxylic acids, show potential as active site inhibitors, particularly in the context of hepatitis C virus (HCV) NS5B polymerase. These compounds bind at the enzyme's active site, demonstrating inhibitory activity. For example, a 2-thienyl substituted analogue has showcased improved activity, delineating the pharmacophore of this inhibitor class. This led to the identification of a trifluoromethyl acylsulfonamide group as an effective replacement for the C4 carboxylic acid in this series, enhancing potency (Stansfield et al., 2004).
Chemical Synthesis and Modification
The compound is involved in the synthesis and modification processes of various chemical structures. For instance, it's used in the synthesis of 5-halopyrimidine-4-carboxylic acid esters via the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines. This process is highly regioselective and allows the one-step synthesis of significant amounts of ethyl 5-bromopyrimidine-4-carboxylate, a precursor for potent CK2 inhibitors (Regan et al., 2012). Similarly, the compound is used in the amidoalkylation of 2- and 4-hydroxypyrimidines with N-(1,2,2,2-tetra-chloroethyl)amides of carboxylic acids, yielding products of amidoalkylation at the N(1) and N(3) atoms. This reaction is influenced by steric factors and by kinetic and thermodynamic control (Prikazchikova et al., 1994).
Interaction with Biological Systems
This compound derivatives interact with biological systems in various ways. For instance, derivatives of pyridine-2-carboxylic acid, a related compound, have been screened for antimicrobial activities against bacteria and fungi, showing significant activity. Additionally, the DNA interactions of these compounds have been analyzed through molecular docking simulations, revealing the potential for interaction with genetic material (Tamer et al., 2018).
Material Science and Coordination Chemistry
In the realm of material science and coordination chemistry, the compound participates in the formation of novel structures and complexes. For instance, the synthesis of isostructural compounds like [M(hpmc)(phen)(H2O)], where M = Mn or Co, has been reported. These compounds are synthesized through hydrothermal reactions involving the metal centers and pyrimidine ring, forming 1D chains. Magnetic studies on these compounds indicate that pyrimidine can transmit antiferromagnetic coupling, and the Co II complex shows spin-canting behavior below 3.5 K (Jia et al., 2012).
Crystallography and Molecular Adduct Formation
In crystallography, this compound derivatives are involved in the formation of molecular adducts and complex crystal structures. For example, a series of molecular adducts of 2-aminopyrimidine and 3-amino-1,2,4-triazole with heterocyclic carboxylic acids have been prepared and characterized, contributing significantly to the understanding of molecular interactions and structures in crystallography (Lynch et al., 1998).
Mécanisme D'action
Target of Action
It is known that pyrimidine derivatives can interact with multiple receptors , suggesting that 4-Isobutoxypyrimidine-2-carboxylic acid may also have multiple targets.
Mode of Action
It’s worth noting that pyrimidine derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with pyrimidine derivatives , it is likely that this compound affects multiple biochemical pathways.
Result of Action
Given the biological activities associated with pyrimidine derivatives , it is likely that this compound has significant effects at the molecular and cellular levels.
Action Environment
For example, pH levels, temperature, and the presence of other compounds can affect a drug’s stability and efficacy .
Propriétés
IUPAC Name |
4-(2-methylpropoxy)pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-6(2)5-14-7-3-4-10-8(11-7)9(12)13/h3-4,6H,5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYQFPKQYWPQLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC(=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



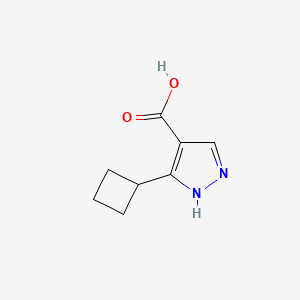

![3-Ethyl-2-phenyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1470272.png)
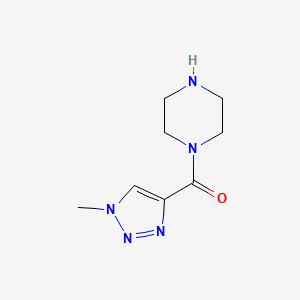
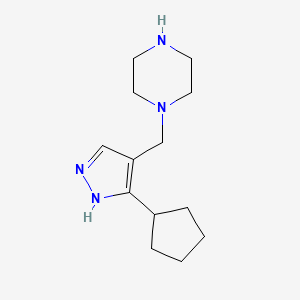


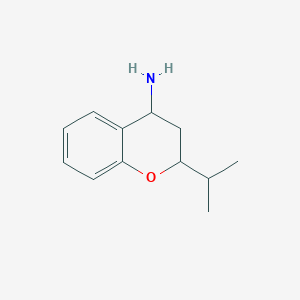
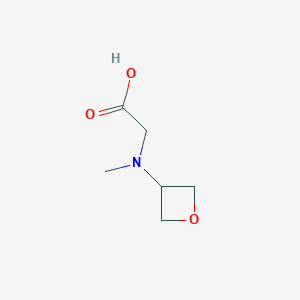
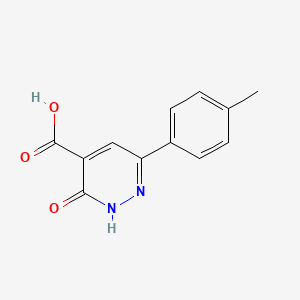
![3-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1470287.png)

![3-Ethyl-2-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1470290.png)
![(1H-benzo[d][1,2,3]triazol-5-yl)(piperazin-1-yl)methanone](/img/structure/B1470291.png)